molecular formula C8H7BN2O2 B11748744 (Quinazolin-4-yl)boronic acid

(Quinazolin-4-yl)boronic acid

Cat. No.: B11748744
M. Wt: 173.97 g/mol
InChI Key: PXRGMZVPWSQAJV-UHFFFAOYSA-N
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Description

(Quinazolin-4-yl)boronic acid is a compound that features a quinazoline ring attached to a boronic acid group. Quinazoline is a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 of the benzene ring. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and a hydroxyl group. The combination of these two functional groups in this compound makes it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing quinazoline derivatives is through the Aza-reaction, which involves the coupling of an imine and an electron-rich alkene . Another method is the metal-catalyzed reaction, which uses metal catalysts to facilitate the formation of the quinazoline ring .

This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing (Quinazolin-4-yl)boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Quinazolin-4-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, dihydroquinazoline derivatives, and various substituted quinazoline compounds.

Mechanism of Action

The mechanism of action of (Quinazolin-4-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme inhibition and protein interactions . The quinazoline ring can interact with various biological targets, such as receptors and enzymes, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with a similar structure but lacking the boronic acid group.

    Quinazolinone: A derivative of quinazoline with a carbonyl group at position 4.

    Boronic Acids: Compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group.

Uniqueness

(Quinazolin-4-yl)boronic acid is unique due to the combination of the quinazoline ring and the boronic acid group. This combination imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H7BN2O2

Molecular Weight

173.97 g/mol

IUPAC Name

quinazolin-4-ylboronic acid

InChI

InChI=1S/C8H7BN2O2/c12-9(13)8-6-3-1-2-4-7(6)10-5-11-8/h1-5,12-13H

InChI Key

PXRGMZVPWSQAJV-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=NC2=CC=CC=C12)(O)O

Origin of Product

United States

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